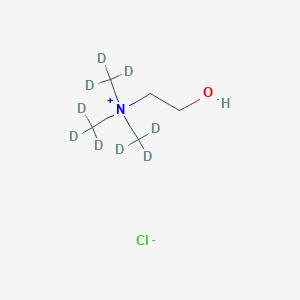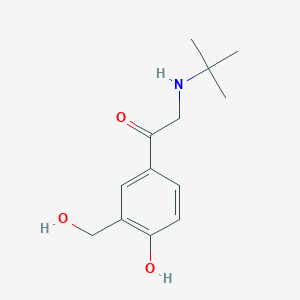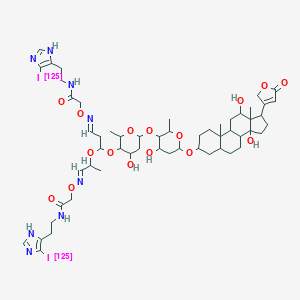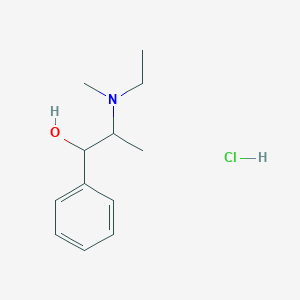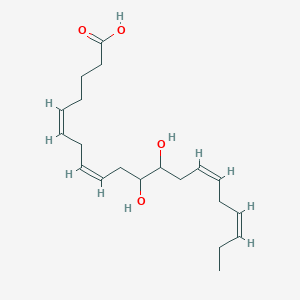![molecular formula C9H11NO2 B130739 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone CAS No. 151719-76-5](/img/structure/B130739.png)
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone, also known as hydroxyephedrine or 4-HO-phenylacetone, is a chemical compound that belongs to the family of phenylpropanoids. It is a precursor to various drugs, including amphetamines, and has been used as a starting material for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone is not fully understood. However, it is believed to act as a precursor to amphetamines, which stimulate the central nervous system and increase the release of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and motivation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone are similar to those of amphetamines. The compound has been shown to increase wakefulness, alertness, and cognitive performance in animal studies. It has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as insomnia, anxiety, and cardiovascular problems.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is a precursor to a wide range of psychoactive substances. However, the compound is highly regulated due to its potential for abuse and is not readily available for research purposes. Additionally, the compound has limited solubility in water and may require the use of organic solvents for experimentation.
Orientations Futures
There are several future directions for research on 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone. One area of interest is the development of new synthetic methods for the compound, which may improve yield and reduce the use of hazardous reagents. Another area of interest is the investigation of the compound's potential as a treatment for neurological disorders such as ADHD and depression. Finally, research may focus on the development of new psychoactive substances derived from 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone, which may have improved therapeutic profiles and reduced potential for abuse.
Conclusion:
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone is a chemical compound that has been used in scientific research as a precursor to amphetamines and other psychoactive substances. The compound has potential as a treatment for neurological disorders but also has limitations due to its potential for abuse and regulatory restrictions. Future research may focus on the development of new synthetic methods, investigation of therapeutic potential, and development of new psychoactive substances.
Méthodes De Synthèse
The synthesis of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone involves the reaction of 4-hydroxyphenylacetone with methylamine. The reaction is typically carried out in a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid is used to promote the reaction. The yield of the product can be improved by using excess methylamine or by using a more potent catalyst.
Applications De Recherche Scientifique
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone has been used in scientific research as a precursor to amphetamines and other psychoactive substances. It has also been used as a starting material for the synthesis of pharmaceuticals such as ephedrine and pseudoephedrine. The compound has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
Propriétés
Numéro CAS |
151719-76-5 |
|---|---|
Nom du produit |
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone |
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-[4-hydroxy-3-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12)8(5-7)10-2/h3-5,10,12H,1-2H3 |
Clé InChI |
ISOIKKDOUXGCSD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)NC |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)O)NC |
Synonymes |
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




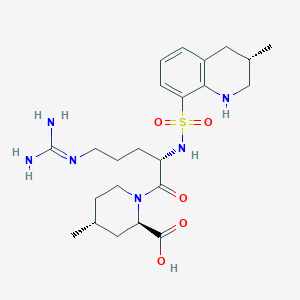
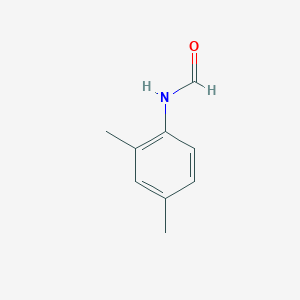

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
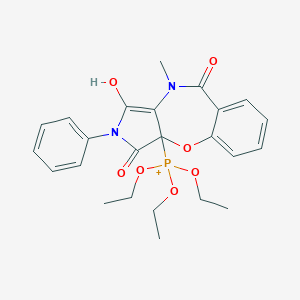
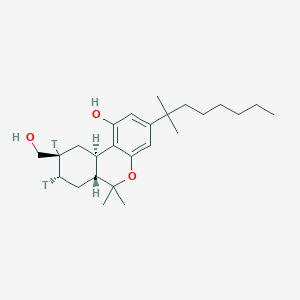
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
